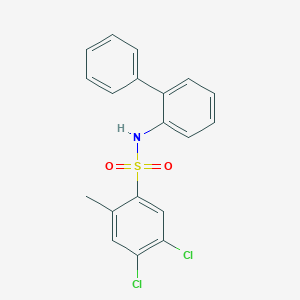
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate, also known as ACPCD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonate ester family and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Research has shown that (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate. For example, further studies could be conducted to better understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, studies could be conducted to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could be conducted to develop more effective methods for administering (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate in experimental settings.
Métodos De Síntesis
The synthesis of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been studied for its potential applications in the field of medicine. Specifically, research has focused on its ability to act as an anti-inflammatory agent and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSLUICVIZKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)

![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)







